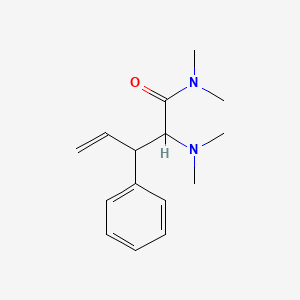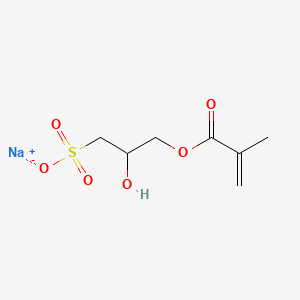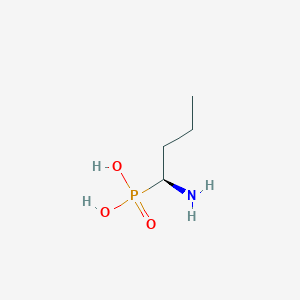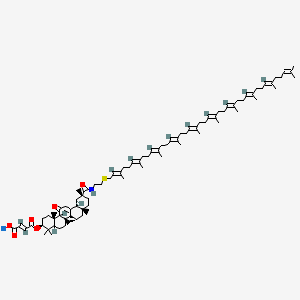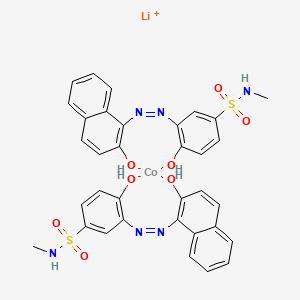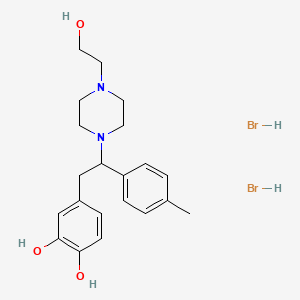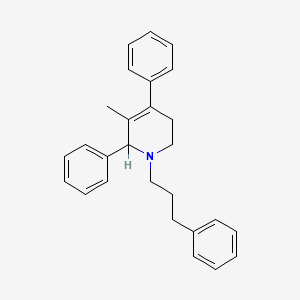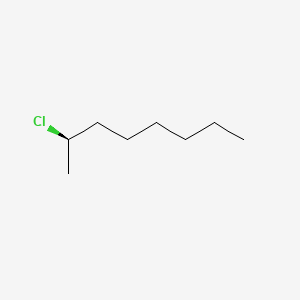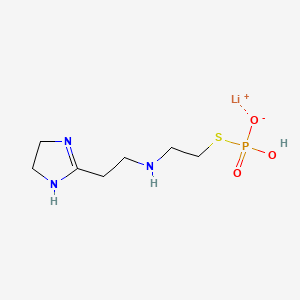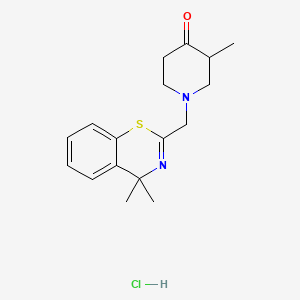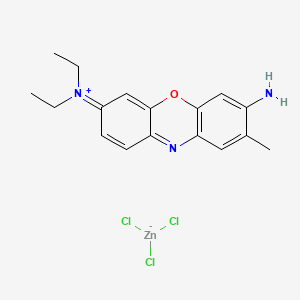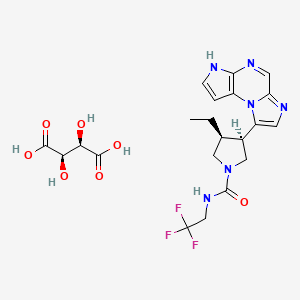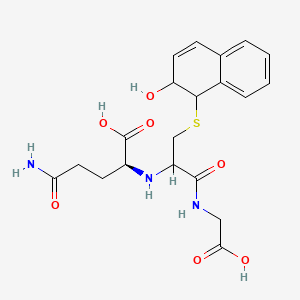
N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-glutamine is a complex organic compound that features a combination of carboxymethyl, carbamoyl, and naphthyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-glutamine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyl thioether intermediate, followed by the introduction of the carboxymethyl and carbamoyl groups. Reaction conditions such as temperature, pH, and solvent choice are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-glutamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialized materials or chemicals.
Mecanismo De Acción
The mechanism by which N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-glutamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-glutamine can be compared to other compounds with similar structures, such as:
- N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-asparagine
- N-(1-((carboxymethyl)carbamoyl)-2-((1,2-dihydro-2-hydroxy-1-naphthyl)thio)ethyl)-L-lysine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
19217-17-5 |
|---|---|
Fórmula molecular |
C20H25N3O7S |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[1-(carboxymethylamino)-3-[(2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H25N3O7S/c21-16(25)8-6-13(20(29)30)23-14(19(28)22-9-17(26)27)10-31-18-12-4-2-1-3-11(12)5-7-15(18)24/h1-5,7,13-15,18,23-24H,6,8-10H2,(H2,21,25)(H,22,28)(H,26,27)(H,29,30)/t13-,14?,15?,18?/m0/s1 |
Clave InChI |
PYNXAIJPECGYNI-RWQKBRBCSA-N |
SMILES isomérico |
C1=CC=C2C(C(C=CC2=C1)O)SCC(C(=O)NCC(=O)O)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canónico |
C1=CC=C2C(C(C=CC2=C1)O)SCC(C(=O)NCC(=O)O)NC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



